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molecular formula C8H8N2O2 B8484419 4-Methyl-5-methoxybenzofurazane

4-Methyl-5-methoxybenzofurazane

Cat. No. B8484419
M. Wt: 164.16 g/mol
InChI Key: ISBZTTIZBZUHBS-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

To a solution of 6-methoxy-7-methyl-2,1,3-benzoxadiazole 1-oxide (6.80 g, 37.7 mmol) in 150 mL of toluene was added PPh3 at one portion and the mixture was refluxed for 3 hours under Ar. Then the solvent was removed under reduced pressure and the residue was purified by silica gel column to give the title compound.
Name
6-methoxy-7-methyl-2,1,3-benzoxadiazole 1-oxide
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:7]([C:12]=1[CH3:13])=[N+:8]([O-])[O:9][N:10]=2.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2=[N:10][O:9][N:8]=[C:7]2[C:12]=1[CH3:13]

Inputs

Step One
Name
6-methoxy-7-methyl-2,1,3-benzoxadiazole 1-oxide
Quantity
6.8 g
Type
reactant
Smiles
COC=1C=CC=2C(=[N+](ON2)[O-])C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours under Ar
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=2C(=NON2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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